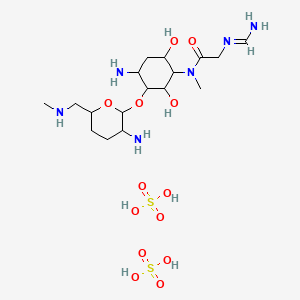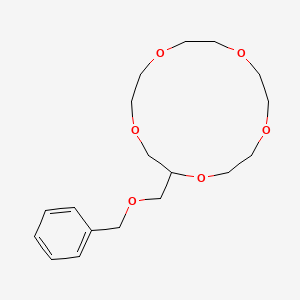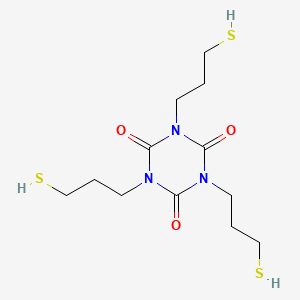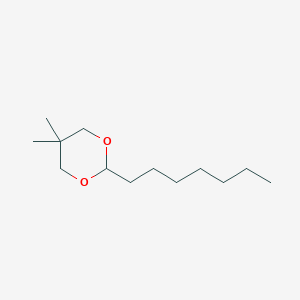
2-Heptyl-5,5-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyl-5,5-dimethyl-1,3-dioxane is an organic compound with the molecular formula C12H24O2. It belongs to the class of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This compound is characterized by its heptyl and dimethyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-5,5-dimethyl-1,3-dioxane typically involves the reaction of heptanal with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxane ring. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or benzene, with the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring to more saturated derivatives.
Substitution: The heptyl and dimethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
Oxidation: Formation of heptanoic acid and 5,5-dimethyl-1,3-dioxane-2-one.
Reduction: Formation of this compound derivatives with reduced ring saturation.
Substitution: Formation of halogenated derivatives such as 2-bromoheptyl-5,5-dimethyl-1,3-dioxane.
Scientific Research Applications
2-Heptyl-5,5-dimethyl-1,3-dioxane has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Heptyl-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxane ring structure allows for specific interactions with biological macromolecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-dioxane: A simpler analog without the heptyl group.
2-Isopropyl-5,5-dimethyl-1,3-dioxane: Contains an isopropyl group instead of a heptyl group.
Meldrum’s Acid: A structurally related compound with different substituents and properties.
Uniqueness
2-Heptyl-5,5-dimethyl-1,3-dioxane is unique due to its heptyl substituent, which imparts distinct chemical and physical properties. This differentiates it from other dioxanes and makes it valuable for specific applications in research and industry.
Properties
CAS No. |
77372-63-5 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-heptyl-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-9-12-14-10-13(2,3)11-15-12/h12H,4-11H2,1-3H3 |
InChI Key |
QBXCIKLJHGWWEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1OCC(CO1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


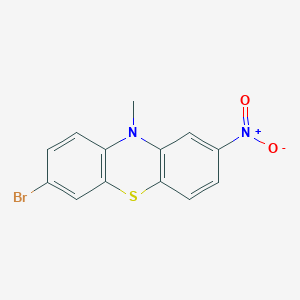
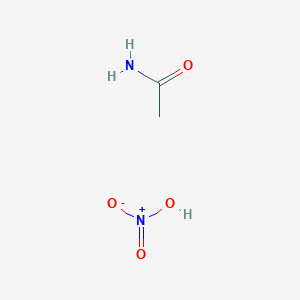
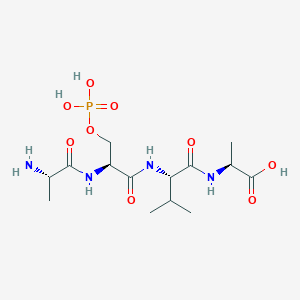
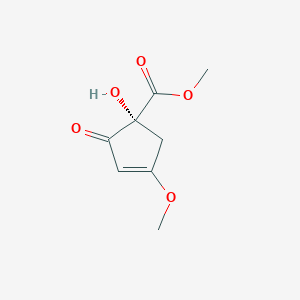
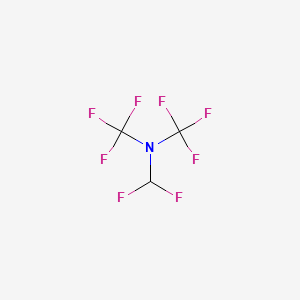
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
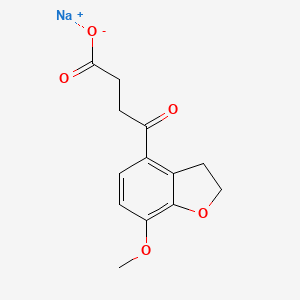

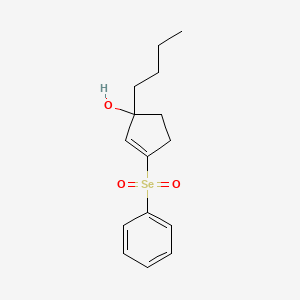
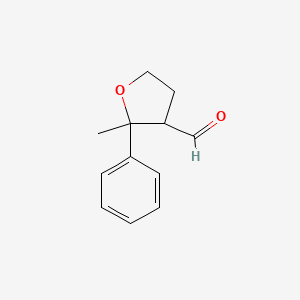
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
